

# Application Notes and Protocols: Dog-IM4 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. Lipid nanoparticles (LNPs) are the leading non-viral delivery system for mRNA, offering protection from degradation and facilitating cellular uptake. The novel ionizable lipid, **Dog-IM4**, has been developed to enhance the stability and immunogenicity of mRNA-LNP formulations. **Dog-IM4** features an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer.[1][2][3][4][5] This document provides detailed protocols for the formulation of **Dog-IM4** LNPs encapsulating mRNA, along with methods for their physicochemical characterization and data from in vivo efficacy studies.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Dog-IM4** LNP formulations from published studies.

Table 1: Physicochemical Characteristics of Dog-IM4 LNPs



| Parameter                                      | Value          |
|------------------------------------------------|----------------|
| Ionizable Lipid                                | Dog-IM4        |
| Molar Ratio (Dog-IM4:DSPC:Cholesterol:DMG-PEG) | 50:10:38.5:1.5 |
| Apparent pKa                                   | 5.6            |
| Average Particle Size (nm)                     | 130 - 184      |
| Polydispersity Index (PDI)                     | < 0.1          |
| mRNA Encapsulation Efficiency (%)              | ~65% - >95%    |

Table 2: Stability of Dog-IM4 LNPs Storing hEPO mRNA in PBS

| Storage<br>Temperature<br>(°C) | Time (weeks) | Change in<br>Particle Size<br>(nm) | mRNA<br>Integrity | In Vivo Activity<br>Loss (%) |
|--------------------------------|--------------|------------------------------------|-------------------|------------------------------|
| 4                              | 25           | Stable                             | High              | < 20%                        |
| 25                             | 18           | Increase from<br>130 to 150        | Degraded          | Not reported                 |
| 37                             | 18           | Increase from<br>130 to 150        | Degraded          | Not reported                 |

Table 3: In Vivo Performance of **Dog-IM4** LNPs



| Application        | Model                         | mRNA Target  | Key Findings                                                                |
|--------------------|-------------------------------|--------------|-----------------------------------------------------------------------------|
| Vaccination        | Mice & Cynomolgus<br>Macaques | Influenza HA | Induced high and persistent antibody titers.                                |
| Protein Expression | BALB/c Mice                   | hEPO & FLuc  | Demonstrated robust protein expression.                                     |
| Biodistribution    | Mice & Non-human<br>Primates  | mRNA-HA      | Persisted at the injection site for a longer duration compared to MC3 LNPs. |

## **Experimental Protocols**Preparation of Dog-IM4 LNP Formulation

This protocol describes the formulation of **Dog-IM4** LNPs encapsulating mRNA using microfluidic mixing.

#### Materials:

- **Dog-IM4** (ionizable lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA of interest
- Ethanol (200 proof, anhydrous)
- 50 mM Citrate Buffer (pH 4.0)
- Phosphate Buffered Saline (PBS), pH 7.4



- NanoAssemblr™ microfluidic mixing instrument (or equivalent)
- Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

#### Procedure:

- Lipid Stock Preparation:
  - Dissolve Dog-IM4, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.
  - Combine the lipid stock solutions in ethanol to achieve a final molar ratio of 50:10:38.5:1.5
    (Dog-IM4:DSPC:Cholesterol:DMG-PEG).
  - The total lipid concentration in the ethanol phase should be 20 mg/mL.
- mRNA Solution Preparation:
  - Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.
- Microfluidic Mixing:
  - Set up the NanoAssemblr™ instrument according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
  - Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.
  - Set the combined final flow rate to 4 mL/min.
  - Initiate the mixing process to form the LNPs. The resulting mixture will have an approximate N/P ratio of 6.
- Dialysis:
  - Transfer the LNP solution to a dialysis cassette.



- Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.
- Sterilization and Storage:
  - Filter the dialyzed LNP solution through a 0.22 μm sterile filter.
  - Store the final Dog-IM4 LNP formulation at 4°C under nitrogen.

## Physicochemical Characterization of Dog-IM4 LNPs

- a) Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute the LNP formulation in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) (e.g., Zetasizer).
- b) mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®).
- Measure the fluorescence of the LNP sample before and after the addition of a membranedisrupting agent (e.g., Triton X-100).
- The encapsulation efficiency is calculated as: EE (%) = [(Fluorescence\_total Fluorescence\_free) / Fluorescence\_total] x 100
- c) pKa Determination:
- Use a pH-sensitive fluorescent probe (e.g., TNS dye).
- Measure the fluorescence intensity of the LNP solution across a range of pH values.
- The pKa is the pH at which 50% of the ionizable lipid is protonated, determined by the inflection point of the fluorescence curve.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **Dog-IM4** LNP formulation and characterization.





Click to download full resolution via product page

Caption: General mechanism of LNP cellular uptake and mRNA endosomal escape.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics Inside Therapeutics [insidetx.com]
- 4. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 5. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dog-IM4 LNP Formulation for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#dog-im4-Inp-formulation-protocol-formrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com